molecular formula C16H25ClN2O B8287093 N-(4-chloro-3-methoxyphenyl)-2,2,6,6-tetramethyl-4-Piperidinamine

N-(4-chloro-3-methoxyphenyl)-2,2,6,6-tetramethyl-4-Piperidinamine

Cat. No.: B8287093
M. Wt: 296.83 g/mol
InChI Key: FOBVFFRIICNIMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-3-methoxyphenyl)-2,2,6,6-tetramethyl-4-Piperidinamine is a complex organic compound that features a combination of aromatic and piperidine structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-methoxyphenyl)-2,2,6,6-tetramethyl-4-Piperidinamine typically involves the reaction of 4-chloro-3-methoxyaniline with 2,2,6,6-tetramethylpiperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-methoxyphenyl)-2,2,6,6-tetramethyl-4-Piperidinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions may vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, N-(4-chloro-3-methoxyphenyl)-2,2,6,6-tetramethyl-4-Piperidinamine is used as a building block for the synthesis of more complex molecules. It can be used in various organic synthesis reactions to create new compounds with desired properties.

Biology

In biological research, this compound may be used to study the effects of specific chemical structures on biological systems. It can serve as a model compound to investigate the interactions between organic molecules and biological targets.

Medicine

In medicine, this compound may have potential applications as a pharmaceutical intermediate. It can be used in the development of new drugs with specific therapeutic effects.

Industry

In the industrial sector, this compound can be used in the production of various chemical products. Its unique properties make it suitable for use in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-methoxyphenyl)-2,2,6,6-tetramethyl-4-Piperidinamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-methoxyphenylboronic acid
  • 3-Chloro-4-methoxyphenylboronic acid
  • 4-(4-Chloro-3-methoxyphenyl)piperidine

Uniqueness

N-(4-chloro-3-methoxyphenyl)-2,2,6,6-tetramethyl-4-Piperidinamine is unique due to its specific combination of aromatic and piperidine structures. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C16H25ClN2O

Molecular Weight

296.83 g/mol

IUPAC Name

N-(4-chloro-3-methoxyphenyl)-2,2,6,6-tetramethylpiperidin-4-amine

InChI

InChI=1S/C16H25ClN2O/c1-15(2)9-12(10-16(3,4)19-15)18-11-6-7-13(17)14(8-11)20-5/h6-8,12,18-19H,9-10H2,1-5H3

InChI Key

FOBVFFRIICNIMJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC2=CC(=C(C=C2)Cl)OC)C

Origin of Product

United States

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